N-(2-naphthalen-1-yloxyethyl)cyclopentanamine;oxalic acid
Overview
Description
N-(2-naphthalen-1-yloxyethyl)cyclopentanamine;oxalic acid is a complex organic compound that combines the structural features of naphthalene, cyclopentanamine, and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-naphthalen-1-yloxyethyl)cyclopentanamine typically involves the reaction of 2-naphthol with ethylene oxide to form 2-(naphthalen-1-yloxy)ethanol. This intermediate is then reacted with cyclopentanamine under controlled conditions to yield N-(2-naphthalen-1-yloxyethyl)cyclopentanamine. The final step involves the formation of the oxalic acid salt by reacting the amine with oxalic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(2-naphthalen-1-yloxyethyl)cyclopentanamine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted amines and ethers.
Scientific Research Applications
N-(2-naphthalen-1-yloxyethyl)cyclopentanamine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-naphthalen-1-yloxyethyl)cyclopentanamine;oxalic acid involves its interaction with specific molecular targets and pathways. The naphthalene moiety can intercalate with DNA, potentially leading to anticancer effects. The amine group can interact with enzymes and receptors, modulating their activity. Additionally, the oxalic acid component can chelate metal ions, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N-(1-Naphthyl)ethylenediamine: An organic compound used in the Griess reagent for detecting nitrates and nitrites.
N-(2-(Naphthalen-2-yloxy)ethyl)acetamide: A structurally similar compound with different functional groups.
Uniqueness
N-(2-naphthalen-1-yloxyethyl)cyclopentanamine;oxalic acid is unique due to its combination of naphthalene, cyclopentanamine, and oxalic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-(2-naphthalen-1-yloxyethyl)cyclopentanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.C2H2O4/c1-4-10-16-14(6-1)7-5-11-17(16)19-13-12-18-15-8-2-3-9-15;3-1(4)2(5)6/h1,4-7,10-11,15,18H,2-3,8-9,12-13H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOCEYLLTJHUMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCOC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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